N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with azepane and butynyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Alkyne Addition: The but-2-yn-1-yl group is introduced via alkyne addition reactions, often using palladium-catalyzed coupling reactions.
Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with 3,5-dimethoxybenzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alkanes or alcohols.
Scientific Research Applications
N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The azepane ring and butynyl group may facilitate binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide
- N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide
Uniqueness
N-(4-(azepan-1-yl)but-2-yn-1-yl)-3,5-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide core, which imparts unique chemical and biological properties. Its combination of azepane and butynyl groups is less common, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
N-[4-(azepan-1-yl)but-2-ynyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-23-17-13-16(14-18(15-17)24-2)19(22)20-9-5-8-12-21-10-6-3-4-7-11-21/h13-15H,3-4,6-7,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSQOHLYNAIQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC#CCN2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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